Brevianamide F

概要

説明

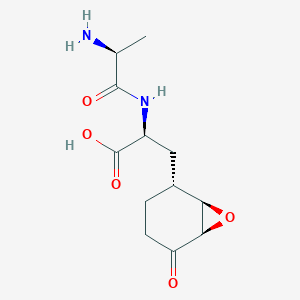

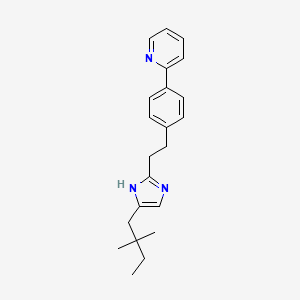

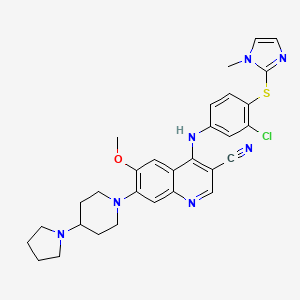

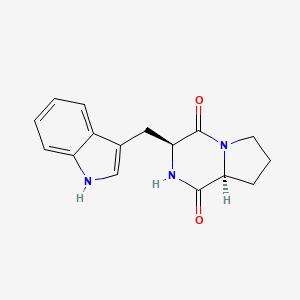

ブレビアナミドFは、シクロ-(L-トリプトファン-L-プロリン)としても知られており、2,5-ジケトピペラジン類に属する天然化合物です。これは、生物活性のあるプレニル化トリプトファン-プロリン2,5-ジケトピペラジンの大きなファミリーの最も単純なメンバーであり、生合成の前駆体です。 これらの化合物は、アスペルギルス・フミガーツスやアスペルギルス属などの真菌によって産生されます 。ブレビアナミドFは、ストレプトミセス属菌などの様々な供給源から単離されており、 ストレプトミセス属菌TN58株などから単離されており、黄色ブドウ球菌やマイクロコッカス・ルテウスなどのグラム陽性菌に対して活性を示しています .

科学的研究の応用

ブレビアナミドFは、その生物活性と化学的性質により、科学研究において幅広い用途を有しています。化学分野では、他の生物活性ジケトピペラジンの合成のための前駆体として役立ちます。 生物学および医学分野では、ブレビアナミドFは、抗菌および抗真菌活性を示しており、新しい抗菌剤の開発のための候補物質となっています 。 さらに、グラム陽性菌および真菌に対するその活性は、治療的用途の可能性について研究されています .

作用機序

ブレビアナミドFの作用機序には、細菌や真菌における分子標的と経路との相互作用が含まれています。 グラム陽性菌の増殖を阻害することが示されており、細胞壁合成やその他の必須細胞プロセスを阻害しています 。 その抗真菌活性に関与する正確な分子標的と経路はまだ調査中ですが、真菌細胞膜を破壊し、真菌の増殖に不可欠な重要な酵素を阻害すると考えられています .

類似化合物の比較

ブレビアナミドFは、ブレビアナミドAやブレビアナミドBなどの化合物を含む、より大きな2,5-ジケトピペラジンファミリーの一部です 。これらの化合物は、類似のコア構造を共有していますが、側鎖と官能基が異なります。 ブレビアナミドAとBは、真菌によって産生され、殺虫効果や細胞毒性効果など、様々な生物活性を示しています 。 ブレビアナミドAとBと比較して、ブレビアナミドFは、その単純さで独特であり、より複雑なジケトピペラジンの生合成の前駆体として役立ちます .

類似化合物

- ブレビアナミドA

- ブレビアナミドB

- パラヘルカミド類

- マルブランシェアミド類

- ステファシジン類

- ノトアミド類

これらの化合物は、ブレビアナミドFと構造的に類似しており、同じ2,5-ジケトピペラジン類に属します。

生化学分析

Biochemical Properties

Brevianamide F plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 from Aspergillus fumigatus catalyzes the regular C2-prenylation of this compound in the biosynthesis of verruculogen and fumitremorgins . Additionally, this compound has been shown to interact with cyclic dipeptide prenyltransferases, which are crucial for its biological activity .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to possess antifungal activity against fungi such as Trichophyton rubrum, Cryptococcus neoformans, and Candida albicans . In mammalian cells, this compound has demonstrated cytotoxicity, particularly in lung cells, where it induces elevated levels of tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6) . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The enzyme FtmPT1 catalyzes the prenylation of this compound, which is a key step in its biosynthesis . This prenylation enhances the biological activity of this compound, making it more effective against target organisms. Additionally, this compound has been shown to inhibit certain enzymes, contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions (25°C, 100 kPa) . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of its antimicrobial and cytotoxic properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown potential for use in the treatment of cardiovascular dysfunction . Higher doses have been associated with hepatotoxicity, indicating a threshold effect . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 catalyzes the prenylation of this compound, which is a crucial step in its metabolic pathway . This prenylation reaction enhances the biological activity of this compound and contributes to its antimicrobial properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The prenylation of this compound by FtmPT1 influences its localization and accumulation within cells . This modification enhances its biological activity and ensures its effective distribution to target sites .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The prenylation of this compound by FtmPT1 directs it to specific cellular compartments, enhancing its biological activity . Additionally, post-translational modifications such as prenylation play a crucial role in the subcellular localization and function of this compound .

準備方法

合成ルートと反応条件: ブレビアナミドFの合成は、ジヒドロピラニルハンドルを用いてトリプトファンを固体担体に固定するプロセスから始まります。この方法により、天然のジケトピペラジンであるブレビアナミドFが生成されます。このプロセスでは、新しいハンドル(4-[(3,4-ジヒドロ-2H-ピラン-2-イル)メトキシ]安息香酸)を調製して、アミノメチルまたはメチルベンジドリルフミン樹脂を官能化します。 インドール系とのヘミアミナール結合の形成は、ピリジンp-トルエンスルホネート存在下、1,2-ジクロロエタン中で従来の加熱またはマイクロ波加熱によって達成することができ、70~95%の収率が得られます 。 アミノ酸は、カチオン捕捉剤と共にジクロロメタン中のトリフルオロ酢酸を使用して、室温で樹脂から遊離させることができ、最大90%の収率が得られます .

工業的生産方法: ブレビアナミドFの工業的生産方法はあまり文書化されていませんが、上記で説明した合成ルートを大規模生産用に適応することができます。固相合成と官能化樹脂の使用により、ブレビアナミドFおよび関連化合物を効率的かつスケーラブルに生産することができます。

化学反応の分析

反応の種類: ブレビアナミドFは、酸化、還元、置換反応など、様々な化学反応を起こします。これらの反応は、インドール環やジケトピペラジンコアなどの官能基の存在によって促進されます。

一般的な試薬と条件: ブレビアナミドFの反応に用いられる一般的な試薬には、酸化剤、還元剤、求核剤などがあります。例えば、ブレビアナミドFの酸化は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて行うことができます。還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

生成される主な生成物: ブレビアナミドFの反応から生成される主な生成物は、反応条件と使用される試薬によって異なります。例えば、酸化反応では、ブレビアナミドFの酸化誘導体が生成され、還元反応では、化合物の還元型が生成される可能性があります。

類似化合物との比較

Brevianamide F is part of a larger family of 2,5-diketopiperazines, which includes compounds such as Brevianamide A and Brevianamide B . These compounds share a similar core structure but differ in their side chains and functional groups. Brevianamide A and B are also produced by fungi and have shown various biological activities, including insecticidal and cytotoxic effects . Compared to Brevianamide A and B, this compound is unique in its simplicity and serves as a biosynthetic precursor for more complex diketopiperazines .

Similar Compounds

- Brevianamide A

- Brevianamide B

- Paraherquamides

- Malbrancheamides

- Stephacidins

- Notoamides

These compounds are structurally similar to this compound and belong to the same class of 2,5-diketopiperazines.

特性

IUPAC Name |

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZBPVMVYTEKZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959075 | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-70-8 | |

| Record name | Brevianamide F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevianamide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVIANAMIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Brevianamide F?

A1: this compound has the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, numerous studies have characterized this compound using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies provide detailed information on its structural features and fragmentation patterns. [, , , , , , ] For specific spectroscopic data, please refer to the cited research articles.

Q3: How is this compound synthesized in nature?

A3: this compound is biosynthesized by various fungal species, predominantly Aspergillus fumigatus. It is produced through a non-ribosomal peptide synthetase (NRPS) pathway. [, , , ] The gene ftmA encodes the specific NRPS, Brevianamide Synthetase, which catalyzes the formation of this compound from the amino acids tryptophan and proline. [, ]

Q4: Has this compound been found in any other organisms besides fungi?

A4: While primarily found in fungi, this compound has also been isolated from a bacterium of the Vibrio sp., separated from the marine sponge Hyrtios altum. [] Additionally, it was reported for the first time from a Streptomyces sp. []

Q5: How does this compound contribute to the biosynthesis of other bioactive compounds?

A6: this compound acts as a substrate for prenyltransferases, enzymes that attach a prenyl group to specific positions on the indole ring. [, , , , ] This prenylation step is often crucial for enhancing the biological activity and diversifying the structures of downstream alkaloids.

Q6: Can you give an example of a bioactive compound derived from this compound?

A7: One example is Tryprostatin B, a potent antitumor agent. It is generated by the prenylation of this compound at the C-2 position of the indole nucleus by the prenyltransferase FtmPT1. [, , , ]

Q7: What is the role of prenyltransferases in modifying this compound?

A8: Prenyltransferases exhibit remarkable regioselectivity in attaching prenyl groups to different positions on the indole ring of this compound. This regiospecificity significantly impacts the biological activities of the resulting prenylated products. [, , , , ]

Q8: How does modifying the structure of this compound affect its activity?

A9: Studies have shown that even minor structural modifications, such as the introduction of aryl groups at the C-2 position, can significantly alter the activity of this compound. For instance, C2-arylated analogs exhibit enhanced antitumor activity compared to the parent compound. []

Q9: Can the regioselectivity of prenyltransferases be manipulated?

A10: Research indicates that mutations in the active site of prenyltransferases, such as FtmPT1, can alter their regioselectivity. For example, the Gly115Thr mutant of FtmPT1 produces a novel cyclized product alongside Tryprostatin B. [, ]

Q10: What analytical techniques are used to study this compound and its derivatives?

A11: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the identification and quantification of this compound and related compounds in complex mixtures. [, , ] NMR spectroscopy is essential for structure elucidation. [, , , , , , ]

Q11: What are the potential applications of this compound and its derivatives in drug discovery?

A12: Given the diverse biological activities of this compound derivatives, they hold promise as lead compounds for developing new drugs against cancer, infectious diseases, and agricultural pests. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their pharmacological properties.

Q12: How can we further explore the chemical diversity of this compound derivatives?

A13: Combining chemical synthesis with enzymatic modification using engineered prenyltransferases offers a powerful approach for generating a diverse library of this compound derivatives with potentially enhanced or novel biological activities. [] Additionally, exploring the effects of deuterium enrichment on fungal secondary metabolite production, as showcased with the production of a deuterium-labeled version of pigmentosin A (6) from an Aspergillus sp., might offer a novel method for expanding chemical diversity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。